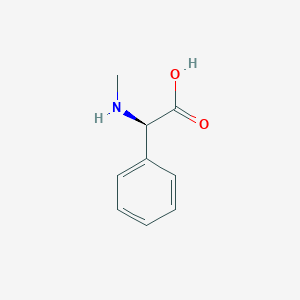

(R)-2-amino-3-cyclopentylpropanoic acid

Vue d'ensemble

Description

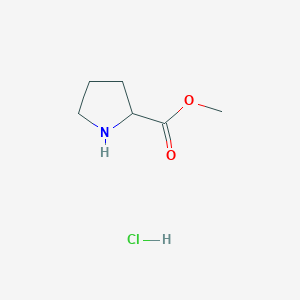

(R)-2-amino-3-cyclopentylpropanoic acid, also known as (R)-ACPC, is a synthetic amino acid that has been used in a variety of scientific research applications. It is an analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used as a research tool to study the effects of GABA on the nervous system. (R)-ACPC has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects.

Applications De Recherche Scientifique

Biological Significance and Synthetic Approaches

(R)-2-amino-3-cyclopentylpropanoic acid and its derivatives, including α,β-diamino acids, have garnered attention in various scientific fields due to their presence in biologically active compounds. They have been used as building blocks for new molecule synthesis and as surrogates in peptidic entities to modulate biological behavior. Their applications extend to environmentally safe hydrogen production for fuel cells, as carriers in gel membranes, and in food chemistry as browning inhibitors and enhancers (Viso et al., 2011).

Enzymatic Synthesis for Drug Development

Enzymatic methods have been explored for synthesizing (R)-2-amino-3-cyclopentylpropanoic acid derivatives, crucial intermediates in antidiabetic drug synthesis. Techniques like amino acid oxidase from Trigonopsis variabilis and aminotransferase from Burkholderia sp. have been employed to achieve high yields and enantiomeric excess (Chen et al., 2011).

Biocatalysis in Amino Acid Synthesis

Biocatalysis, using commercial lipases, provides a practical and efficient method for synthesizing precursors of β-substituted-γ-amino acids. This process achieves high enantioselectivity and yields, proving valuable in creating a range of optically active compounds (Mukherjee & Martínez, 2011).

Role in Asymmetric Catalysis

(R)-2-amino-3-cyclopentylpropanoic acid derivatives have been used in asymmetric catalysis. Their resolution and subsequent application in catalyzed reactions demonstrate their utility in producing high enantiomeric excess products, crucial for pharmaceutical synthesis (Schiffers et al., 2006).

Probing Protein Stability

In protein stability studies, unnatural amino acid mutagenesis has been employed. Specifically, (R)-2-amino-3-cyclopentylpropanoic acid was used to investigate the effects of hydrophobicity, packing, conformational entropy, and cavity formation on protein stability (Mendel et al., 1992).

NMR and Fluorescence Spectroscopy

Optically pure derivatives of (R)-2-amino-3-cyclopentylpropanoic acid have been developed for molecular recognition using NMR and fluorescence spectroscopy. This approach is useful for discriminating isomers of various acids and peptides (Khanvilkar & Bedekar, 2018).

PET Imaging for Brain Tumors

The enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid, similar in structure to (R)-2-amino-3-cyclopentylpropanoic acid, have been synthesized and evaluated for brain tumor imaging in PET studies, demonstrating the potential of these compounds in medical diagnostics (McConathy et al., 2010).

Mécanisme D'action

Target of Action

It is involved in the preparation of pyridones as glucokinase activators , suggesting that it may interact with glucokinase, a key enzyme in glucose metabolism.

Biochemical Pathways

The compound likely affects the glucose metabolism pathway by enhancing the activity of glucokinase . This could lead to increased glucose utilization and decreased blood glucose levels, which could be beneficial in the management of diabetes.

Propriétés

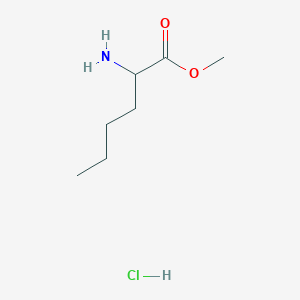

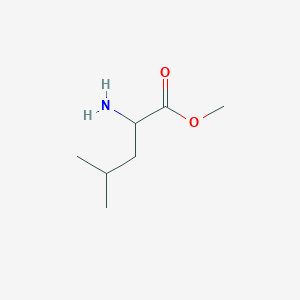

IUPAC Name |

(2R)-2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426345 | |

| Record name | (R)-2-amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-3-cyclopentylpropanoic acid | |

CAS RN |

99295-81-5 | |

| Record name | (αR)-α-Aminocyclopentanepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-2-amino-3-cyclopentylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.